molecular formula C21H24Cl2N2O3S B3511532 2-{N-[(4-chlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-cyclohexylacetamide

2-{N-[(4-chlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-cyclohexylacetamide

Cat. No.: B3511532
M. Wt: 455.4 g/mol
InChI Key: MKWBFYLNYTYAKI-UHFFFAOYSA-N
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Description

2-{N-[(4-chlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-cyclohexylacetamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(4-chlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-cyclohexylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with N-cyclohexylacetamide in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate, which is then reacted with 4-chlorobenzyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{N-[(4-chlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the sulfonamide group to an amine.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{N-[(4-chlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-cyclohexylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{N-[(4-chlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{N-[(4-chlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-cyclohexylacetamide is unique due to its combination of sulfonamide and cyclohexyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N2O3S/c22-17-8-6-16(7-9-17)14-25(15-21(26)24-19-4-2-1-3-5-19)29(27,28)20-12-10-18(23)11-13-20/h6-13,19H,1-5,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWBFYLNYTYAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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